

Vibrational Spectroscopy of Chromium Nickel Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Chromium nickel oxide (Cr2NiO4)	
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This in-depth technical guide provides a comprehensive overview of the vibrational spectroscopy of chromium nickel oxide (NiCr₂O₄), a material of significant interest due to its diverse applications in catalysis, energy storage, and as a corrosion product in high-temperature environments. This document is intended for researchers, scientists, and professionals in materials science and drug development, offering detailed experimental protocols, quantitative data, and visual workflows to facilitate a deeper understanding of the vibrational characteristics of this mixed metal oxide.

Core Concepts in Vibrational Spectroscopy

Vibrational spectroscopy, encompassing techniques like Raman and Fourier-Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of molecules and crystal lattices. When applied to solid-state materials like chromium nickel oxide, these techniques provide a molecular-level fingerprint, revealing information about:

- Phase Identification: Distinguishing between different crystalline and amorphous phases.
- Crystal Structure: Elucidating details about the local coordination and symmetry of atoms within the crystal lattice.
- Chemical Bonding: Characterizing the nature and strength of the metal-oxygen bonds (Ni-O and Cr-O).



 Cation Distribution: Investigating the arrangement of nickel and chromium ions within the spinel structure.

Chromium nickel oxide typically crystallizes in the spinel structure with the general formula AB_2O_4 , where the divalent A-site cation (Ni²⁺) occupies a tetrahedral position and the trivalent B-site cation (Cr³⁺) occupies an octahedral position.[1] Group theory predicts that the ideal cubic spinel structure (space group Fd-3m) will have five first-order Raman active modes (A₁g + E_g_ + 3F₂g) and several infrared-active modes.[2][3][4]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for obtaining high-quality spectroscopic data. The following sections outline established protocols for the synthesis of NiCr₂O₄ and its subsequent analysis by vibrational spectroscopy.

Synthesis of NiCr₂O₄ Nanoparticles via Co-Precipitation

The co-precipitation method is a widely used, cost-effective, and reliable technique for synthesizing high-purity, nanocrystalline mixed metal oxides.[5][6]

Materials:

- Nickel (II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
- Chromium (III) nitrate nonahydrate (Cr(NO₃)₃⋅9H₂O)
- Ammonia solution (NH₄OH, 15%)
- Deionized water

Procedure:

- Precursor Solution Preparation: Prepare an aqueous solution containing stoichiometric amounts of nickel (II) nitrate and chromium (III) nitrate.
- Heating: Heat the mixed nitrate solution to 70-80°C under constant and uniform stirring.[5]



- Precipitation: Add the 15% ammonia solution dropwise to the heated precursor solution while continuing to stir. Monitor the pH and maintain it within the range of 6.5–8 to induce the coprecipitation of the metal hydroxides.[5]
- Digestion: Maintain the precipitate at 70-80°C for an additional 2 hours to allow for particle growth and improved crystallinity.[5]
- Aging: Allow the precipitate to age in the mother liquor for 24 hours at room temperature.[5]
- Washing and Drying: Filter the precipitate and wash it several times with deionized water to remove any residual ions. Dry the resulting solid in an oven at 150°C for 24 hours.[5]
- Calcination: Calcine the dried powder in a muffle furnace at 650°C for 6 hours to decompose the hydroxides and form the crystalline NiCr₂O₄ spinel phase.[5][6]

Raman Spectroscopy Analysis

Sample Preparation: The synthesized NiCr₂O₄ powder can be analyzed directly. A small amount of the powder is typically placed on a microscope slide or pressed into a shallow well on a sample holder.

Instrumentation and Data Acquisition:

- Spectrometer: A micro-Raman spectrometer equipped with a confocal microscope is used.
- Laser Excitation: An argon ion laser (e.g., 514.5 nm) or a He-Ne laser (632.8 nm) is commonly employed as the excitation source.
 Laser power should be kept low (typically <5 mW at the sample) to avoid laser-induced heating and potential sample degradation.
- Objective Lens: A high-magnification objective (e.g., 50x or 100x) is used to focus the laser beam onto the sample and collect the scattered light.
- Spectrometer Settings: The scattered light is dispersed by a grating (e.g., 1800 grooves/mm) and detected by a CCD camera.[7] Spectra are typically collected over a wavenumber range of 100-1000 cm⁻¹ with a spectral resolution of 1-2 cm⁻¹.
- Data Collection: Multiple spectra are often collected from different spots on the sample and averaged to ensure representativeness.



FTIR Spectroscopy Analysis (KBr Pellet Method)

The KBr pellet method is a standard technique for preparing solid samples for transmission FTIR analysis.[8]

Sample Preparation:

- Grinding: Finely grind approximately 1-2 mg of the synthesized NiCr₂O₄ powder using an agate mortar and pestle.[8]
- Mixing: Add 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.[8] The KBr acts as an infrared-transparent matrix.
- Pellet Formation: Transfer the homogeneous mixture to a pellet die and apply several tons of pressure using a hydraulic press. This forms a thin, transparent, or translucent pellet.[8]
- Analysis: Place the KBr pellet into the sample holder in the FTIR spectrometer's beam path for analysis. A background spectrum of a pure KBr pellet should be collected first.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared spectrometer is used.
- Spectral Range: Spectra are typically recorded in the mid-infrared region, from 4000 to 400 cm⁻¹.
- Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient.
- Data Collection: Typically, 32 or 64 scans are co-added and averaged to improve the signalto-noise ratio.

Data Presentation and Interpretation

The vibrational spectra of NiCr₂O₄ are characterized by distinct peaks corresponding to specific atomic motions. The quantitative data derived from these spectra are summarized below.

Raman Spectroscopy Data



The Raman spectrum of NiCr₂O₄ is dominated by vibrations involving the motion of oxygen atoms within the spinel lattice. The table below summarizes the experimentally observed Raman-active modes.

Raman Mode	Wavenumber (cm ⁻¹)[9]	Vibrational Description[7]
F ₂ g(1)	~191	Complex motions of the octahedral group
E_g_	~429	Symmetric bending of oxygen against the octahedral (Cr³+) cation
F ₂ g(2)	~508	Asymmetric bending of oxygen in the octahedral group
F ₂ g(3)	~580	Asymmetric stretching of the Cr-O bond
Aıg	~676	Symmetric stretching of the Ni- O bond (breathing mode of the tetrahedron)

FTIR Spectroscopy Data

FTIR spectroscopy is particularly sensitive to the stretching vibrations of metal-oxygen bonds in the lower wavenumber region.



Wavenumber Range (cm ⁻¹)	Bond	Vibrational Mode
~570 cm ⁻¹	Cr-O	Stretching vibration of the octahedral CrO ₆ group[10]
~400-500 cm ⁻¹	Ni-O	Stretching vibration of the tetrahedral NiO4 group[11][12]
> 3000 cm ⁻¹	O-H	Stretching of adsorbed water molecules (if present)
~1630 cm ⁻¹	Н-О-Н	Bending of adsorbed water molecules (if present)[13]

Visualization of Workflows and Relationships

Diagrams created using the DOT language provide a clear visual representation of the experimental processes and the underlying structural-spectral relationships.

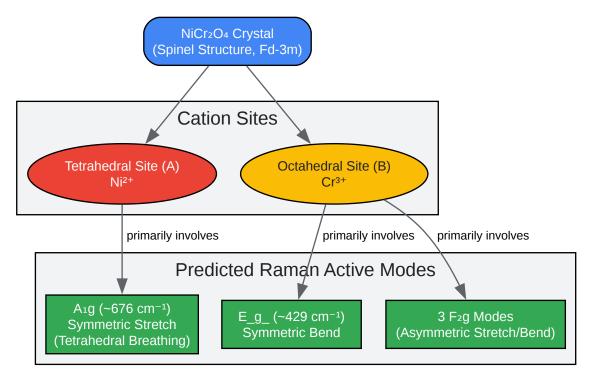


Experimental Workflow for Synthesis and Characterization of NiCr₂O₄

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Workflow from synthesis to spectroscopic characterization.





Relationship between NiCr2O4 Spinel Structure and Raman Modes

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Correlation of spinel structure sites to Raman modes.

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- To cite this document: BenchChem. [Vibrational Spectroscopy of Chromium Nickel Oxide: A
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